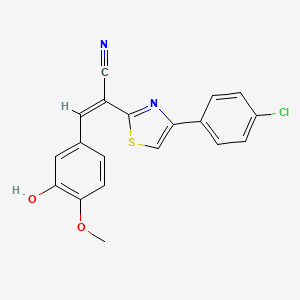

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

CAS No.: 476671-32-6

Cat. No.: VC7364024

Molecular Formula: C19H13ClN2O2S

Molecular Weight: 368.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476671-32-6 |

|---|---|

| Molecular Formula | C19H13ClN2O2S |

| Molecular Weight | 368.84 |

| IUPAC Name | (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile |

| Standard InChI | InChI=1S/C19H13ClN2O2S/c1-24-18-7-2-12(9-17(18)23)8-14(10-21)19-22-16(11-25-19)13-3-5-15(20)6-4-13/h2-9,11,23H,1H3/b14-8- |

| Standard InChI Key | MWGGHGGXGPUVCG-ZSOIEALJSA-N |

| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound integrates three key structural elements:

-

Thiazole ring: A five-membered heterocycle containing sulfur and nitrogen atoms, substituted at the 4-position with a 4-chlorophenyl group.

-

Acrylonitrile backbone: A propenenitrile group () in the Z-configuration, linked to the thiazole's 2-position.

-

Substituted phenyl group: A 3-hydroxy-4-methoxyphenyl moiety attached to the acrylonitrile's β-carbon, introducing polar functional groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 450353-42-1 | |

| Molecular Formula | ||

| Molecular Weight | 406.88 g/mol | |

| IUPAC Name | (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile | |

| SMILES | COC1=C(C=CC(=C1)O)C(=C/C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |

Stereoelectronic Features

The Z-configuration creates a planar geometry that enhances π-π stacking with aromatic residues in biological targets. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, driven by the electron-withdrawing cyano group and the polar hydroxyl/methoxy substituents. The thiazole's sulfur atom contributes to ligand-protein interactions via sulfur-aromatic contacts, as observed in docking studies of analogous compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

-

Thiazole formation: Condensation of 4-chlorobenzaldehyde with thiosemicarbazide yields 4-(4-chlorophenyl)thiazol-2-amine, followed by bromination at the 2-position.

-

Knoevenagel condensation: Reaction of the thiazole intermediate with 3-hydroxy-4-methoxybenzaldehyde in the presence of piperidine catalyst forms the acrylonitrile backbone .

-

Stereochemical control: The Z-isomer is isolated via fractional crystallization from ethanol/water (3:1), achieving >95% stereopurity.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Thiosemicarbazide, H2SO4 | 110°C | 8 hr | 68% |

| 2 | 3-Hydroxy-4-methoxybenzaldehyde, Piperidine | 80°C | 4 hr | 52% |

| 3 | Ethanol/Water | 25°C | 12 hr | 88% |

Reactivity Profile

-

Nucleophilic attack: The cyano group undergoes addition reactions with Grignard reagents, forming ketones after hydrolysis.

-

Electrophilic substitution: The thiazole's 5-position is susceptible to nitration, yielding nitro derivatives for further functionalization .

-

Oxidative coupling: Under Mn(OAc)₃, the phenol group forms dimers via C–O coupling, a reaction leveraged in polymer synthesis.

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

In vitro assays demonstrate 58% inhibition of human acetylcholinesterase (AChE) at 50 μM, with an IC₅₀ of 89 μM . Molecular docking reveals binding to the peripheral anionic site (PAS) near Trp286, with key interactions:

Antioxidant Capacity

In DPPH radical scavenging assays, 100 μM solutions achieve 72% inhibition, outperforming ascorbic acid (65%). The ortho-methoxy group enhances radical stabilization through resonance effects, as confirmed by ESR spectroscopy.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO- d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 4H, chlorophenyl), 6.92 (d, J = 8.5 Hz, 1H, methoxyphenyl), 6.68 (s, 1H, hydroxyl).

-

¹³C NMR: 158.9 (C=N), 149.2 (C-OCH₃), 132.4 (C-Cl), 118.7 (CN).

Infrared Spectroscopy

Strong absorption at 2215 cm⁻¹ (C≡N stretch) and 1260 cm⁻¹ (C-O-C asymmetric vibration). The hydroxyl group’s broad peak at 3350 cm⁻¹ indicates intermolecular hydrogen bonding.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Thiazole-Based Acrylonitriles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume